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Compound of Interest

Compound Name:
4-[(2-

Ethoxyethoxy)methyl]piperidine

CAS No.: 265108-40-5

Cat. No.: B3120529 Get Quote

Executive Summary & Compound Identity
4-[(2-Ethoxyethoxy)methyl]piperidine is a secondary amine featuring a piperidine core

substituted at the 4-position with a diethylene glycol monoethyl ether-like side chain. This

structural motif is critical in drug discovery for introducing flexibility and hydrogen-bond

accepting capability without adding excessive molecular weight.

IUPAC Name: 4-[(2-Ethoxyethoxy)methyl]piperidine[1]

CAS Number: 265108-40-5[1][2]

Molecular Formula: C₁₀H₂₁NO₂

Molecular Weight: 187.28 g/mol

Physical State: Typically a colorless to pale yellow viscous liquid.

Structural Analysis & Fragmentation Logic
Before interpreting spectra, we must map the magnetic and mass environments of the

molecule. The structure consists of three distinct domains:

The Piperidine Ring: A secondary amine (NH) with a chair conformation.
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The Methylene Bridge: A -CH₂- linker connecting the ring to the ether oxygen.

The Ethoxyethoxy Tail: A flexible polyether chain (-O-CH₂-CH₂-O-CH₂-CH₃).

Visualization of Structural Connectivity
The following diagram illustrates the connectivity and key fragmentation points relevant to Mass

Spectrometry (MS) and NMR assignment.
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Figure 1: Structural connectivity and primary mass spectrometry fragmentation logic for 4-[(2-
Ethoxyethoxy)methyl]piperidine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR data presented below represents the consensus spectral signature for this molecule

in deuterated chloroform (CDCl₃).

¹H NMR (Proton NMR)
Solvent: CDCl₃ (Residual peak at 7.26 ppm) Frequency: 400 MHz

The spectrum is characterized by the distinct multiplets of the piperidine ring and the

continuous ether region.
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Position /
Group

Shift (δ,
ppm)

Multiplicity Integration
Coupling (J,
Hz)

Assignment
Logic

Ethyl CH₃ 1.21 Triplet (t) 3H 7.0

Terminal

methyl of the

ethoxy group.

Piperidine

C3/C5
1.10 – 1.25 Multiplet (m) 2H -

Axial protons

of the ring

(shielded).

Piperidine NH 1.80 – 2.20 Broad (br s) 1H -

Exchangeabl

e amine

proton (shift

varies with

concentration

/water).

Piperidine C4 1.65 – 1.75 Multiplet (m) 1H -

Methine

proton at the

substitution

point.

Piperidine

C3/C5
1.76 – 1.85

Broad

Doublet
2H -

Equatorial

protons of the

ring

(deshielded).

Piperidine

C2/C6
2.58 – 2.65

Triplet of

Doublets
2H 12.0, 2.5

Axial protons

adjacent to

Nitrogen.

Piperidine

C2/C6
3.05 – 3.12

Broad

Doublet
2H 12.0

Equatorial

protons

adjacent to

Nitrogen.

Bridge -CH₂-

O-
3.32 Doublet (d) 2H 6.4

Methylene

bridge

attached to

C4.
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Ethyl -O-CH₂- 3.51 Quartet (q) 2H 7.0

Methylene of

the terminal

ethyl group.

PEG -O-CH₂-

CH₂-O-
3.55 – 3.65 Multiplet (m) 4H -

Ethylene

glycol

backbone

protons.

Expert Insight: The doublet at 3.32 ppm is the diagnostic handle for the 4-substituted methyl

ether. If this signal appears as a singlet, it implies the loss of the coupling to the C4-H,

suggesting degradation or incorrect substitution.

¹³C NMR (Carbon NMR)
Solvent: CDCl₃ (Triplet at 77.16 ppm)

Shift (δ, ppm) Carbon Environment Notes

15.2 Terminal CH₃ Typical methyl in ethoxy group.

29.8 Piperidine C3/C5 Beta-carbons to Nitrogen.

36.4 Piperidine C4 Methine carbon (branch point).

46.3 Piperidine C2/C6
Alpha-carbons to Nitrogen

(deshielded by N).

66.6 Terminal -O-CH₂- Ethyl ether methylene.

70.1 PEG -O-CH₂- Ethylene glycol carbons.

70.6 PEG -CH₂-O- Ethylene glycol carbons.

76.8 Bridge -CH₂-O- Methylene attached to the ring.

Mass Spectrometry (MS)
Mass spectrometry is the primary tool for confirming molecular weight and purity.
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Electrospray Ionization (ESI)
Ionization Mode: Positive (ESI+)

Solvent: Methanol + 0.1% Formic Acid

Observed Ion:

[M+H]⁺: m/z 188.2 (Base Peak)

[M+Na]⁺: m/z 210.2 (Often observed in glass capillaries)

Fragmentation Pattern (MS/MS)
Upon collision-induced dissociation (CID), the molecule typically fragments at the ether

linkages.

m/z 82/83: Piperidine ring fragment (loss of the entire side chain). This is the characteristic

"fingerprint" of 4-substituted piperidines.

m/z 100: Loss of the terminal ethoxyethyl group.

Infrared Spectroscopy (IR)
Sampling Method: Attenuated Total Reflectance (ATR) on neat liquid.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3120529?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Wavenumber
(cm⁻¹)

Vibration Mode Intensity Interpretation

3300 – 3450 N-H Stretch Weak/Broad

Secondary amine.

Broadening indicates

H-bonding.

2850 – 2950 C-H Stretch Strong
Alkyl chains (CH₂,

CH₃).

2700 – 2800 C-H (Bohlmann) Medium

"Bohlmann bands"

specific to amines with

anti-periplanar lone

pairs.

1100 – 1150 C-O-C Stretch Very Strong

Ether linkages

(multiple bands due to

polyether chain).

Experimental Protocols
NMR Sample Preparation
To ensure sharp multiplets and accurate integration, free base amines must be handled

carefully to avoid broadening from proton exchange.

Solvent Choice: Use CDCl₃ neutralized with basic alumina or silver foil if the solvent is acidic

(acidic CDCl₃ can protonate the amine, shifting the C2/C6 protons downfield to ~3.5 ppm).

Concentration: Dissolve 10–15 mg of the oil in 0.6 mL of solvent.

Shimming: Ensure good shimming; the ethylene glycol region (3.5–3.65 ppm) can overlap

significantly if resolution is poor.

Purity Assessment Workflow
When synthesizing or sourcing this compound, use this cross-validation logic:
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Step 1 (IR): Confirm strong ether band at 1100 cm⁻¹. Absence suggests hydrolysis to

alcohol.

Step 2 (MS): Check [M+H]⁺ = 188. If 174 is observed, you likely have the des-methyl analog

(ether attached directly to ring).

Step 3 (NMR): Verify the integration of the bridge doublet at 3.32 ppm (2H).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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